1-(2-Thienylcarbonyl)-3-piperidinamine
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Overview
Description
1-(2-Thienylcarbonyl)-3-piperidinamine is an organic compound that features a piperidine ring attached to a thienylcarbonyl group
Mechanism of Action
Target of Action
A structurally similar compound, n,n-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, targets the kinesin-like protein kif11 . Kinesin-like proteins play a crucial role in mitosis and meiosis, intracellular transport, and cell morphology .
Mode of Action
Compounds with similar structures have been shown to interfere with the polymerization of microtubules . This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest .
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds that interfere with microtubule polymerization, like this one, typically lead to cell cycle arrest and can induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Thienylcarbonyl)-3-piperidinamine can be synthesized through a multi-step process involving the reaction of piperidine with 2-thiophenecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thienylcarbonyl)-3-piperidinamine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Thienylcarbonyl)-3-piperidinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 1-(2-Thienylcarbonyl)-4-piperidinamine
- 1-(2-Thienylcarbonyl)-2-piperidinamine
- 1-(2-Thienylcarbonyl)-3-morpholinamine
Uniqueness: 1-(2-Thienylcarbonyl)-3-piperidinamine is unique due to the position of the thienylcarbonyl group on the piperidine ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUZQWAQLXOEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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